5-methyl-1H-indazole
Overview
Description
5-Methyl-1H-indazole is a heterocyclic aromatic organic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal applications. The structure of this compound consists of a benzene ring fused to a pyrazole ring, with a methyl group attached to the fifth position of the indazole ring.
Mechanism of Action
Target of Action
5-Methyl-1H-indazole, like other indazole derivatives, has been found to interact with a variety of biological targets. Indazole derivatives have been reported to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, anti-HIV, anticancer, hypoglycemic, antiprotozoal, and antihypertensive effects . For instance, 3-Amino-N-(4-benzylphenyl)-5-chloro-1H-indazole-1-carboxamide was found to inhibit cell growth, being very effective against colon and melanoma cell lines .
Mode of Action
For example, some indazole derivatives have been found to inhibit the production of certain inflammatory mediators, such as prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13) .
Biochemical Pathways
Indazole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms
Result of Action
The result of this compound’s action can vary depending on the specific biological target and the context in which it is used. For instance, some indazole derivatives have been found to exhibit anti-inflammatory effects by inhibiting the production of certain inflammatory mediators . Additionally, certain indazole derivatives have been found to inhibit cell growth, suggesting potential anticancer activity .
Biochemical Analysis
Biochemical Properties
5-Methyl-1H-indazole, like other indazole derivatives, interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific functional groups present in the derivative. For instance, indazole-containing derivatives have been found to inhibit the production of certain mediators in osteoarthritis cartilage in a concentration-dependent manner .
Cellular Effects
This compound can influence cell function in various ways. For example, certain indazole derivatives have been found to inhibit cell growth, being particularly effective against colon and melanoma cell lines . These effects can be attributed to the compound’s impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions at the molecular level. It may bind to specific biomolecules, inhibit or activate enzymes, and induce changes in gene expression. For instance, some indazole derivatives have been found to inhibit DNA topoisomerase 2 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-methyl-1H-indazole can be achieved through several methods. One common approach involves the cyclization of 2-(methylamino)benzonitrile with an organometallic reagent, followed by a copper(II) acetate-catalyzed reaction to form the N-N bond in dimethyl sulfoxide under an oxygen atmosphere . Another method includes the reductive cyclization of 2-azidobenzaldehydes with amines, which forms the indazole ring via consecutive formation of C-N and N-N bonds without the need for a catalyst or solvent .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of transition metal catalysts, such as copper or silver, is common in industrial settings to facilitate efficient cyclization reactions .
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-1H-indazole undergoes various chemical reactions, including:
Electrophilic Substitution Reactions: Such as halogenation, nitration, sulfonation, alkylation, and acylation.
Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the indazole ring.
Cyclization Reactions: Formation of complex heterocyclic structures through intramolecular cyclization.
Common Reagents and Conditions:
Halogenation: Typically involves the use of halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Nitration: Uses nitric acid and sulfuric acid under controlled temperature conditions.
Sulfonation: Employs sulfur trioxide or chlorosulfonic acid.
Alkylation and Acylation: Utilizes alkyl halides or acyl chlorides in the presence of a Lewis acid catalyst.
Major Products: The major products formed from these reactions include halogenated, nitrated, sulfonated, alkylated, and acylated derivatives of this compound, which can be further utilized in various chemical and pharmaceutical applications .
Scientific Research Applications
5-Methyl-1H-indazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Employed in the development of new materials and chemical processes due to its versatile reactivity and stability.
Comparison with Similar Compounds
1H-Indazole: The parent compound without the methyl group.
2H-Indazole: A tautomeric form with the hydrogen atom on the nitrogen at the second position.
3H-Indazole: Another tautomeric form with the hydrogen atom on the nitrogen at the third position.
5-Bromo-1H-Indazole: A halogenated derivative with a bromine atom at the fifth position.
Uniqueness: 5-Methyl-1H-indazole is unique due to the presence of the methyl group at the fifth position, which can influence its chemical reactivity and biological activity. This substitution can enhance its stability and modify its interaction with molecular targets, making it distinct from other indazole derivatives .
Properties
IUPAC Name |
5-methyl-1H-indazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-6-2-3-8-7(4-6)5-9-10-8/h2-5H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCUNRLLJHAWKRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50505277 | |
Record name | 5-Methyl-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50505277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1776-37-0 | |
Record name | 5-Methyl-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50505277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Methyl-1H-indazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What insights does the crystal and molecular structure of 3-phenyl-5-methyl-1H-indazole offer about its potential chemical properties?
A: The crystal and molecular structure of 3-phenyl-5-methyl-1H-indazole, as detailed in the research [], provides valuable information about the spatial arrangement of atoms within the molecule. This information can be used to infer potential:
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